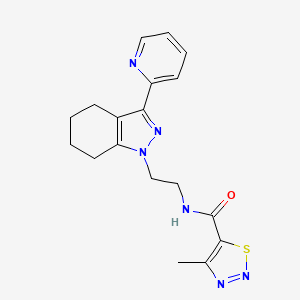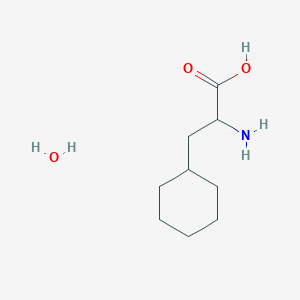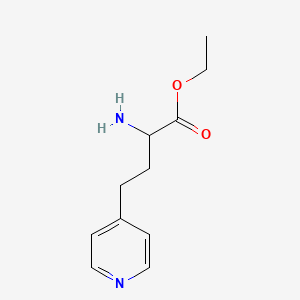methanone CAS No. 1114658-88-6](/img/structure/B2863755.png)
[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule featuring a benzothiazine core with dichlorophenyl and dimethoxyphenyl substituents
Mecanismo De Acción
Target of Action
Related compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
This can result in alterations in cellular processes, potentially leading to the observed effects .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Related compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can impact how a compound interacts with its targets and its overall effectiveness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dichloroaniline, 2-aminobenzenesulfonamide, and 3,4-dimethoxybenzaldehyde.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents like ethanol or acetonitrile, with temperatures ranging from 60°C to 100°C, and reaction times varying from a few hours to overnight.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology and Medicine
Antimicrobial Activity: Exhibits potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: Investigated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound for anticancer drug development.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical intermediates and active ingredients.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
Uniqueness
- Structural Features : The presence of both dichlorophenyl and dimethoxyphenyl groups provides unique electronic and steric properties.
- Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for further research.
4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone in various scientific and industrial applications
Propiedades
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2NO5S/c1-30-19-10-7-14(11-20(19)31-2)23(27)22-13-26(15-8-9-16(24)17(25)12-15)18-5-3-4-6-21(18)32(22,28)29/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQBYCYQBXULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2863674.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2863680.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide](/img/structure/B2863681.png)


![Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2863686.png)
![6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2863687.png)
![ethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2863688.png)
![3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2863689.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4,6-trifluorophenyl)sulfanyl]acetamide](/img/structure/B2863692.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2863694.png)
